molecular formula C3H5N3 B13878391 4H-pyrazol-3-amine

4H-pyrazol-3-amine

Cat. No.: B13878391
M. Wt: 83.09 g/mol
InChI Key: RBIVFUYDRVWTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4H-Pyrazol-3-amine can be synthesized through several methods. One common approach involves the reaction of hydrazine with α,β-unsaturated carbonyl compounds, followed by cyclization. Another method includes the use of enaminones and hydrazines in the presence of catalysts like iodine . The reaction conditions typically involve refluxing in ethanol with glacial acetic acid as a catalyst .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the use of transition-metal catalysts and one-pot multicomponent processes. These methods are designed to maximize yield and minimize by-products, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4H-Pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4H-Pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-pyrazol-3-amine involves its interaction with various molecular targets. For instance, it can inhibit enzymes like p38MAPK and COX, which are involved in inflammatory pathways. The compound can also bind to receptors and modulate their activity, leading to therapeutic effects . The exact pathways depend on the specific derivatives and their targets.

Comparison with Similar Compounds

  • 3-Aminopyrazole
  • 4-Aminopyrazole
  • 5-Aminopyrazole

Comparison: 4H-Pyrazol-3-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 3-aminopyrazole and 5-aminopyrazole, this compound has shown distinct binding affinities and inhibitory effects on certain enzymes, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C3H5N3

Molecular Weight

83.09 g/mol

IUPAC Name

4H-pyrazol-3-amine

InChI

InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h2H,1H2,(H2,4,6)

InChI Key

RBIVFUYDRVWTFM-UHFFFAOYSA-N

Canonical SMILES

C1C=NN=C1N

Origin of Product

United States

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